An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-7-methyl-1,8-naphthyridine
An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-7-methyl-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-7-methyl-1,8-naphthyridine, also known by its tautomeric name 7-methyl-1H-1,8-naphthyridin-2-one, is a heterocyclic compound of significant interest in medicinal chemistry. Its privileged 1,8-naphthyridine core is a key pharmacophore in numerous biologically active molecules, demonstrating a wide spectrum of therapeutic potential, including anticancer and antimicrobial activities.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its synthesis, structure, and biological relevance. We will delve into the experimental and theoretical data available to provide a foundational understanding for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.
Introduction: The Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine ring system is a recognized "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] This versatility has led to the development of a plethora of derivatives with diverse pharmacological activities.[2] The parent compound of the class, nalidixic acid, was one of the first synthetic quinolone antibiotics, highlighting the historical importance of this scaffold in antimicrobial research.
2-Hydroxy-7-methyl-1,8-naphthyridine (Figure 1) is a specific derivative that has garnered attention for its potential applications in oncology and infectious disease research.[1] The presence of the hydroxyl (or keto) and methyl groups on the naphthyridine core allows for fine-tuning of its electronic and steric properties, which in turn influences its biological activity and pharmacokinetic profile. Understanding the fundamental physicochemical properties of this molecule is therefore paramount for its rational application in drug design and development.
Molecular and Physicochemical Properties
A summary of the key physicochemical properties of 2-Hydroxy-7-methyl-1,8-naphthyridine is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 7-methyl-1H-1,8-naphthyridin-2-one | [1] |
| Synonyms | 2-Hydroxy-7-methyl-1,8-naphthyridine | |
| CAS Number | 1569-11-5 | [1] |
| Molecular Formula | C₉H₈N₂O | [3] |
| Molecular Weight | 160.17 g/mol | [1] |
| InChI Key | UVBBXHDRJXIQCH-UHFFFAOYSA-N | [1] |
Table 1. Core Physicochemical Data for 2-Hydroxy-7-methyl-1,8-naphthyridine.
Tautomerism
It is crucial to recognize that 2-Hydroxy-7-methyl-1,8-naphthyridine exists in a tautomeric equilibrium with its amide form, 7-methyl-1H-1,8-naphthyridin-2-one. The keto-enol tautomerism of the 2-hydroxypyridine moiety strongly favors the amide (keto) form. This is a critical consideration for understanding its reactivity, hydrogen bonding capabilities, and interactions with biological targets. The IUPAC name, 7-methyl-1H-1,8-naphthyridin-2-one, reflects this predominant tautomeric state.
Synthesis and Structural Elucidation
The synthesis of the 1,8-naphthyridine core can be achieved through various established methodologies. For 2-hydroxy-substituted naphthyridines, the Conrad-Limpach and Gould-Jacobs reactions are classical and effective approaches.
Synthetic Strategies
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Conrad-Limpach Synthesis: This method involves the reaction of an aminopyridine with a β-ketoester. The reaction conditions can be tuned to favor the formation of either a 4-hydroxy- or a 2-hydroxy-1,8-naphthyridine. Higher temperatures generally favor the kinetic product, which in this case would be the desired 2-hydroxy derivative (the Limpach product).[1]
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Gould-Jacobs Reaction: This reaction utilizes an aminopyridine and a substituted malonic ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization to form the 4-hydroxy-1,8-naphthyridine core. While this typically yields the 4-hydroxy isomer, modifications to the substrates and reaction conditions can potentially be adapted for the synthesis of 2-hydroxy derivatives.
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Friedländer Annulation: A more general and widely used method for synthesizing substituted quinolines and naphthyridines is the Friedländer annulation. This reaction involves the condensation of a 2-aminopyridine-3-carboxaldehyde with a compound containing an activated methylene group (e.g., a ketone or β-ketoester).[4] For the synthesis of 2-Hydroxy-7-methyl-1,8-naphthyridine, a 2-amino-6-methylpyridine-3-carboxaldehyde would be a suitable starting material, reacting with a reagent that can provide the C2-hydroxyl group.[1]
Below is a conceptual workflow for the synthesis of 2-Hydroxy-7-methyl-1,8-naphthyridine via a modified Friedländer Annulation.
Caption: Conceptual workflow for the synthesis of 2-Hydroxy-7-methyl-1,8-naphthyridine.
Spectroscopic Characterization
While specific, publicly available spectra for 2-Hydroxy-7-methyl-1,8-naphthyridine are limited, the expected spectroscopic features can be inferred from the analysis of related 1,8-naphthyridine derivatives.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthyridine core, a singlet for the methyl group, and a broad singlet for the N-H proton of the pyridone tautomer. The chemical shifts of the aromatic protons would be influenced by the positions of the methyl and hydroxyl/keto groups.
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¹³C NMR: The carbon NMR spectrum would display signals for the nine carbon atoms in the molecule. The carbonyl carbon of the pyridone tautomer would appear at a characteristic downfield chemical shift (typically >160 ppm). The methyl carbon would resonate at a higher field.
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically in the range of 1650-1680 cm⁻¹. An N-H stretching band would also be expected around 3200-3400 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (160.17 g/mol ).
Crystal Structure
To date, a crystal structure for 2-Hydroxy-7-methyl-1,8-naphthyridine has not been reported in the publicly accessible crystallographic databases. However, the crystal structure of a closely related compound, N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide, has been determined as a co-crystal with acetic acid. This structure reveals that the 1,8-naphthyridine ring system is nearly planar. It is reasonable to expect that 2-Hydroxy-7-methyl-1,8-naphthyridine would also adopt a largely planar conformation, which is a common feature of such aromatic heterocyclic systems. This planarity is a key factor in its ability to intercalate with DNA, a proposed mechanism for its anticancer activity.[1]
Physicochemical Properties Influencing Drug Development
Solubility
The solubility of a compound is a critical determinant of its bioavailability and formulation development. Naphthyridine derivatives, due to their planar and rigid aromatic nature, often exhibit poor aqueous solubility, which can pose a challenge for both in vitro and in vivo studies. The presence of the polar hydroxyl/keto and nitrogen atoms in 2-Hydroxy-7-methyl-1,8-naphthyridine would contribute to some degree of polarity. However, the overall hydrophobic surface area of the bicyclic aromatic system is likely to limit its solubility in aqueous media.
Experimental Protocol for Solubility Determination:
A preliminary assessment of solubility can be performed using the following protocol:
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Materials: 2-Hydroxy-7-methyl-1,8-naphthyridine, a selection of solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO)), analytical balance, vials, vortex mixer.
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Procedure: a. Weigh a small, precise amount of the compound (e.g., 1-2 mg) into a series of vials. b. Add a known volume of the first solvent (e.g., 100 µL) to the first vial. c. Vortex the vial vigorously for 1-2 minutes. d. Visually inspect for complete dissolution. e. If the solid has not fully dissolved, add another aliquot of the solvent and repeat the vortexing and observation until the solid is completely dissolved or a maximum volume is reached. f. The solubility can then be expressed in terms of mg/mL or mol/L.
Acidity and Basicity (pKa)
The pKa value(s) of a drug molecule are crucial for understanding its ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The 1,8-naphthyridine core contains two nitrogen atoms, which can act as bases. The 2-hydroxy group (in its enol form) or the N-H proton of the pyridone (in its keto form) can act as an acid.
The pKa of the pyridone N-H is expected to be in the range of 9-10, while the pKa of the protonated pyridine nitrogen is likely to be around 3-5. At physiological pH (7.4), the molecule is expected to be predominantly in its neutral form.
Experimental Protocol for pKa Determination:
Potentiometric titration and UV-Vis spectrophotometry are common methods for determining pKa values.
Caption: Workflow for pKa determination by potentiometric titration.
Biological Activities and Therapeutic Potential
The 1,8-naphthyridine scaffold is a cornerstone in the development of various therapeutic agents. Derivatives of this core have demonstrated a broad spectrum of biological activities.
Anticancer Activity
Numerous 1,8-naphthyridine derivatives have exhibited potent cytotoxic activity against a range of cancer cell lines.[1] One of the proposed mechanisms of action is the inhibition of topoisomerase II, an enzyme essential for DNA replication. By intercalating into the DNA and stabilizing the topoisomerase II-DNA complex, these compounds can induce DNA strand breaks, leading to apoptosis in cancer cells. Furthermore, some derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
Antimicrobial Activity
The historical success of nalidixic acid has spurred extensive research into 1,8-naphthyridine derivatives as antimicrobial agents. The primary target for many of these compounds is DNA gyrase (a type II topoisomerase) in bacteria. Inhibition of this enzyme disrupts DNA replication and repair, ultimately leading to bacterial cell death. Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the naphthyridine ring can significantly modulate the antimicrobial potency and spectrum of activity.
Conclusion and Future Directions
2-Hydroxy-7-methyl-1,8-naphthyridine is a molecule with a rich chemical heritage and significant potential for future therapeutic applications. This guide has provided a comprehensive overview of its fundamental physicochemical properties, highlighting the importance of its tautomeric nature, synthetic accessibility, and the influence of its structural features on its biological activity.
While a solid foundation of knowledge exists for the broader class of 1,8-naphthyridines, there is a clear need for more specific experimental data on 2-Hydroxy-7-methyl-1,8-naphthyridine itself. Future research should focus on:
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Detailed Spectroscopic and Crystallographic Analysis: Obtaining high-resolution NMR, IR, and mass spectra, as well as a single-crystal X-ray structure, would provide definitive structural information.
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Quantitative Solubility and pKa Determination: Experimental measurement of these parameters is crucial for accurate ADME modeling and formulation development.
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In-depth Biological Evaluation: Moving beyond general screening, detailed mechanistic studies are needed to elucidate the specific molecular targets and pathways affected by this compound.
By addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of 2-Hydroxy-7-methyl-1,8-naphthyridine and its derivatives, paving the way for the development of novel and effective treatments for cancer and infectious diseases.
References
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Beilstein Journal of Organic Chemistry. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. [Link]
- BenchChem. 2-Hydroxy-7-methyl-1,8-naphthyridine | Research Chemical.
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National Center for Biotechnology Information. N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1). [Link]
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ResearchGate. RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. [Link]
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LookChem. Cas 1569-11-5,2-Hydroxy-7-methyl-1,8-naphthyridine. [Link]
